2,3-Dichloro-1-methyl-4-(1H)-pyridone
Overview
Description
2,3-Dichloro-1-methyl-4-(1H)-pyridone is a heterocyclic organic compound that belongs to the pyridone family This compound is characterized by the presence of two chlorine atoms at the 2nd and 3rd positions, a methyl group at the 1st position, and a pyridone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-methyl-4-(1H)-pyridone typically involves the chlorination of 1-methyl-4-(1H)-pyridone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1-methyl-4-(1H)-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dechlorinated or partially reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dechlorinated or partially reduced pyridone derivatives.
Substitution: Amino or thio-substituted pyridone derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Medicine: Preliminary studies suggest that derivatives of 2,3-Dichloro-1-methyl-4-(1H)-pyridone may possess antimicrobial and anticancer properties, warranting further investigation.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-methyl-4-(1H)-pyridone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
2,3-Dichloro-1-methyl-4-(1H)-pyridone can be compared with other pyridone derivatives, such as:
1-Methyl-4-(1H)-pyridone: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
2,3-Dichloro-4-(1H)-pyridone: Similar structure but without the methyl group, leading to variations in chemical properties and applications.
2-Chloro-1-methyl-4-(1H)-pyridone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3-dichloro-1-methylpyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-2-4(10)5(7)6(9)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFXQIVANVHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273939 | |
Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-62-1 | |
Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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